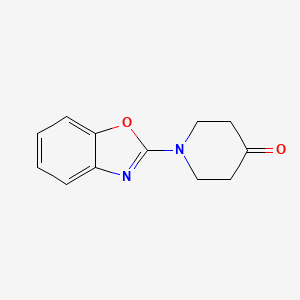

1-(1,3-Benzoxazol-2-yl)piperidin-4-one

描述

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound features a benzoxazole ring fused to a piperidinone moiety, making it an interesting subject for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with piperidin-4-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

化学反应分析

Types of Reactions: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Substituted benzoxazole derivatives with nitro or halogen groups.

科学研究应用

The compound 1-(1,3-Benzoxazol-2-yl)piperidin-4-one has garnered attention in various scientific research applications due to its unique structural characteristics and biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and cosmetic formulations, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound features a piperidine ring fused with a benzoxazole moiety, which contributes to its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that can include palladium-catalyzed cross-coupling methods, hydrogenation, and cyclization processes. The synthetic strategies employed can significantly influence the compound's solubility and stability profiles, which are crucial for its application in drug development and formulation science.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of benzoxazolone carboxamides were evaluated for their inhibitory effects on various cancer cell lines. The lead compounds demonstrated significant potency against melanoma cells, with IC50 values in the low micromolar range. These findings suggest that modifications to the benzoxazole moiety can enhance the anticancer activity of piperidine derivatives .

Neurological Disorders

The compound has also been investigated for its therapeutic potential in treating neurological disorders. In a study focused on lysosomal storage diseases such as Gaucher's and Krabbe's diseases, derivatives of this compound showed promising results in reducing toxic lipid levels in animal models. Daily administration of optimized compounds led to significant improvements in biochemical markers associated with these disorders .

Enzyme Inhibition

Another notable application is the inhibition of specific enzymes linked to metabolic disorders. Research has identified this compound analogs as effective inhibitors of acid ceramidase, an enzyme involved in sphingolipid metabolism. These inhibitors exhibited improved aqueous solubility and stability compared to earlier compounds, indicating their potential as therapeutic agents for metabolic dysregulation .

Polymer Chemistry

In materials science, this compound is being explored for its incorporation into polymeric systems. Its unique chemical structure allows it to act as a building block for synthesizing advanced materials with specific properties such as thermal stability and mechanical strength. The integration of this compound into polymer formulations can enhance functionalities for applications ranging from coatings to biomedical devices .

Skin Care Products

The compound's properties have also been harnessed in cosmetic formulations. Its antioxidant and anti-inflammatory activities make it a valuable ingredient in skin care products aimed at reducing oxidative stress and promoting skin health. Recent formulations incorporating this compound have shown improved efficacy in moisturizing and protecting the skin barrier .

Stability Studies

Formulations containing this compound have undergone rigorous stability testing to ensure safety and effectiveness over time. Studies have demonstrated that emulsions with this compound maintain their integrity under various environmental conditions, making them suitable for commercial use .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | Melanoma | 5.0 | High potency |

| Compound B | Breast Cancer | 10.0 | Moderate potency |

| Compound C | Lung Cancer | 15.0 | Lower potency |

Table 2: Stability Data of Cosmetic Formulations

| Formulation | pH Stability | Temperature Stability (°C) | Efficacy Score |

|---|---|---|---|

| Formula 1 | Stable (5.5) | 25°C - Stable | High |

| Formula 2 | Stable (6.0) | 40°C - Degraded | Medium |

作用机制

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

相似化合物的比较

1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride: A related compound with an amine group instead of a ketone.

1-Benzyl-4-piperidone: Another piperidinone derivative with a benzyl group.

Uniqueness: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazole and piperidinone moieties allows for versatile chemical modifications and potential therapeutic applications .

生物活性

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring fused with a benzoxazole moiety. The synthesis typically involves cyclization reactions between 2-aminophenol and piperidin-4-one, often using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2-Aminophenol + Piperidin-4-one | Reflux with POCl3 | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Salmonella typhi and Bacillus subtilis with moderate to strong inhibition .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies. It has demonstrated cytotoxic effects on cancer cell lines, inhibiting cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have highlighted its efficacy against breast cancer and leukemia cell lines .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The benzoxazole ring facilitates interactions with proteins and nucleic acids via hydrogen bonding and π-π stacking, which can modulate the activity of enzymes and receptors involved in disease pathways .

Study on Antimicrobial Efficacy

In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, a series of benzoxazole derivatives were synthesized and evaluated for their antibacterial properties. Among these derivatives, this compound was found to exhibit significant inhibitory effects on Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Study on Anticancer Activity

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway, highlighting its potential as a lead compound for cancer therapy .

属性

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYGCSYYWXLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649192 | |

| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-42-6 | |

| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。